molecular formula C4H5NO3S B13127267 4-Methyloxazole-2-sulfinicacid

4-Methyloxazole-2-sulfinicacid

Cat. No.: B13127267
M. Wt: 147.15 g/mol
InChI Key: NRXLZOKJZRJJBX-UHFFFAOYSA-N
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Description

4-Methyloxazole-2-sulfinicacid is a heterocyclic compound featuring an oxazole ring with a methyl group at the 4-position and a sulfinic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloxazole-2-sulfinicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . These reactions are often carried out under controlled temperatures and pressures to ensure the formation of the desired oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. The synthesis can be optimized for large-scale production by employing efficient catalysts and reaction conditions that minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 4-Methyloxazole-2-sulfinicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted oxazole derivatives .

Scientific Research Applications

4-Methyloxazole-2-sulfinicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyloxazole-2-sulfinicacid involves its interaction with specific molecular targets. The sulfinic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Methyloxazole-2-sulfinicacid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H5NO3S

Molecular Weight

147.15 g/mol

IUPAC Name

4-methyl-1,3-oxazole-2-sulfinic acid

InChI

InChI=1S/C4H5NO3S/c1-3-2-8-4(5-3)9(6)7/h2H,1H3,(H,6,7)

InChI Key

NRXLZOKJZRJJBX-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)S(=O)O

Origin of Product

United States

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